molecular formula C17H26O2 B14082133 3-Methoxy-5-pentyl-2-prenylphenol

3-Methoxy-5-pentyl-2-prenylphenol

Cat. No.: B14082133
M. Wt: 262.4 g/mol
InChI Key: FCNLMUQPSJEBQE-UHFFFAOYSA-N
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Description

3-Methoxy-5-pentyl-2-prenylphenol (C₁₇H₂₆O₂, molecular weight 248.364 g/mol) is a phenolic compound isolated from the aerial parts of Glycyrrhiza acanthocarpa . It is characterized by a methoxy group (-OCH₃) at the 3-position, a pentyl chain (-C₅H₁₁) at the 5-position, and a prenyl group (3-methylbut-2-en-1-yl) at the 2-position of the phenolic ring. The compound exists as an oil with a boiling point of 150°C under high vacuum (0.1 mmHg) . Its isolation and structural elucidation were first reported by Ghisa Berti et al.

Properties

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

3-methoxy-2-(3-methylbut-2-enyl)-5-pentylphenol

InChI

InChI=1S/C17H26O2/c1-5-6-7-8-14-11-16(18)15(10-9-13(2)3)17(12-14)19-4/h9,11-12,18H,5-8,10H2,1-4H3

InChI Key

FCNLMUQPSJEBQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-pentyl-2-prenylphenol can involve several steps, including the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process typically involves the use of organoboron reagents and palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-pentyl-2-prenylphenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3-Methoxy-5-pentyl-2-prenylphenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-pentyl-2-prenylphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural uniqueness of 3-methoxy-5-pentyl-2-prenylphenol lies in its substitution pattern. Below is a detailed comparison with analogous compounds, focusing on molecular features, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Variations

(a) 3-Methoxy-5-(2-phenylethyl)-2-prenylphenol (C₂₀H₂₄O₂)
  • Key Differences : The pentyl chain in the target compound is replaced by a 2-phenylethyl group (-CH₂CH₂C₆H₅).
  • Implications : The aromatic phenylethyl substituent increases molecular weight (284.41 g/mol) and introduces greater hydrophobicity compared to the linear pentyl chain. This substitution may enhance binding affinity to hydrophobic biological targets, such as membrane-bound enzymes or receptors .
(b) 3-Methoxy-2-(3-methylbut-2-en-1-yl)-5-[(Z)-2-phenylethenyl]phenol (C₂₀H₂₂O₂)
  • Key Differences : The pentyl group is replaced by a styryl (trans-β-phenylethenyl) group at the 5-position.
  • This structural feature is associated with enhanced radical-scavenging capacity in phenolic compounds .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Physical State Key Substituents
This compound C₁₇H₂₆O₂ 248.36 150 (0.1 mmHg) Oil 5-pentyl, 2-prenyl
3-Methoxy-5-(2-phenylethyl)-2-prenylphenol C₂₀H₂₄O₂ 284.41 Not reported Not reported 5-phenylethyl, 2-prenyl
Styryl-substituted analogue C₂₀H₂₂O₂ 294.40 Not reported Not reported 5-styryl, 2-prenyl

Notes:

  • The boiling point of this compound is notably low for its molecular weight due to reduced intermolecular forces in the oil form .
  • Phenylethyl and styryl substituents increase molecular weight but lack reported boiling points, suggesting synthetic or isolation challenges.

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